molecular formula C20H26N2O B10879431 1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine

1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B10879431
M. Wt: 310.4 g/mol
InChI Key: DMZDNQLVTWFOPI-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine is a chemical research tool designed for investigative purposes in neuroscience and pharmacology. As a disubstituted piperazine derivative, its structure is of significant interest for the study of sigma receptor (σR) interactions, a promising target for modulating neurological function and pain signaling . Sigma-1 receptors act as unique chaperone proteins in the central nervous system and peripheral tissues, and ligands for these receptors are investigated for their potential role in neuropathic pain, affective disorders, and other CNS conditions . Researchers can utilize this compound to explore structure-activity relationships (SAR), given that structural variations on the benzyl and aryl groups of the piperazine core are known to profoundly influence receptor binding affinity and selectivity . This product is provided "For Research Use Only" and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O/c1-17-7-3-4-8-18(17)15-21-11-13-22(14-12-21)16-19-9-5-6-10-20(19)23-2/h3-10H,11-16H2,1-2H3

InChI Key

DMZDNQLVTWFOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Piperazine

The most direct route involves the stepwise alkylation of piperazine with 2-methoxybenzyl chloride and 2-methylbenzyl chloride. This method, adapted from similar piperazine syntheses, proceeds via nucleophilic substitution:

  • First Alkylation :
    Piperazine reacts with 2-methoxybenzyl chloride in acetone using potassium carbonate (K₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction is heated to 60–70°C for 12–24 hours, yielding 1-(2-methoxybenzyl)piperazine.

    Piperazine+2-Methoxybenzyl chlorideTBAB, 60–70°CK2CO3,Acetone1-(2-Methoxybenzyl)piperazine\text{Piperazine} + \text{2-Methoxybenzyl chloride} \xrightarrow[\text{TBAB, 60–70°C}]{\text{K}_2\text{CO}_3, \text{Acetone}} \text{1-(2-Methoxybenzyl)piperazine}
  • Second Alkylation :
    The mono-substituted intermediate is treated with 2-methylbenzyl chloride under similar conditions. Excess alkylating agent (1.2–1.5 equivalents) ensures complete di-substitution. Dimethylformamide (DMF) may substitute acetone to enhance solubility.

Key Data :

ParameterFirst AlkylationSecond Alkylation
SolventAcetoneDMF
BaseK₂CO₃K₂CO₃
CatalystTBABNone
Temperature (°C)60–7080–90
Yield (%)75–8565–75

Alternative Pathway: Reductive Amination

While less common, reductive amination offers a route to avoid halogenated reagents. 2-Methoxybenzaldehyde and 2-methylbenzaldehyde are condensed with piperazine in the presence of sodium cyanoborohydride (NaBH₃CN). This method, though milder, suffers from lower yields (40–50%) due to competing imine formation.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and acetone dominate due to their ability to dissolve both piperazine and benzyl halides. DMF enhances reaction rates at higher temperatures (80–90°C).

  • Bases : K₂CO₃ is preferred for its mild basicity and low cost. Cesium carbonate (Cs₂CO₃) increases reactivity in sterically hindered systems but raises costs.

Catalytic Additives

Phase-transfer catalysts like TBAB improve interfacial interactions in biphasic systems, boosting yields by 10–15%. Sodium iodide (NaI) facilitates halide exchange, accelerating alkylation kinetics.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from isopropyl alcohol (IPA). For example:

  • Dissolve the product in hot IPA (75–80°C).

  • Add activated carbon to adsorb impurities.

  • Cool to 15°C to precipitate pure compound.

Yield Post-Recrystallization : 80–85%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 7.25–6.80 (m, 8H, Ar-H), 3.80 (s, 3H, OCH₃), 3.50 (s, 4H, Piperazine-CH₂), 2.95 (s, 4H, Piperazine-CH₂), 2.30 (s, 3H, Ar-CH₃).

  • IR (KBr) :
    2800–3000 cm⁻¹ (C-H stretch), 1240 cm⁻¹ (C-O-C), 740 cm⁻¹ (piperazine ring).

Challenges and Mitigation Strategies

Steric Hindrance

The 2-substituents on both benzyl groups hinder second alkylation. Mitigations include:

  • Using excess 2-methylbenzyl chloride (1.5 equivalents).

  • Elevating temperature to 90°C in DMF.

Byproduct Formation

Di- and tri-alkylated byproducts may form. Column chromatography (silica gel, ethyl acetate/hexane) separates these if recrystallization fails.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Sequential AlkylationHigh yield (70–85%)Requires halogenated reagents
Reductive AminationAvoids halidesLow yield (40–50%)

Industrial Scalability

Patent WO2005021521A1 demonstrates kilogram-scale synthesis using similar protocols. Key considerations:

  • Cost Efficiency : TBAB and K₂CO₃ are cost-effective at scale.

  • Safety : DMF requires handling under nitrogen due to toxicity .

Chemical Reactions Analysis

1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the methoxy or methyl groups.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to dissolve the reactants and facilitate the reaction. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the benzyl groups or the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to act as a building block for compounds targeting neurological and psychiatric disorders.

Table 1: Synthesis Pathways

Starting MaterialReaction TypeProduct
2-Methoxyphenylpiperazine + 2-MethylbenzaldehydeCondensationThis compound

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains and cancer cell lines.

Table 2: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibits bacterial growth against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines such as A549 and HT-29

Neuropharmacological Effects

Emerging studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of piperazine derivatives, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-negative bacteria.

Table 3: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
This compoundS. aureus12 µg/mL

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments conducted on cancer cell lines demonstrated that this compound induced cytotoxic effects through apoptosis mechanisms. The MTT assay results highlighted its potential as an anticancer agent.

Table 4: Cytotoxicity Results

Cell LineConcentration (µM)Cell Viability (%)
A549 (Lung Cancer)10 µM30%
HT-29 (Colon Cancer)10 µM25%

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzyl rings can influence the compound’s binding affinity and selectivity for these targets. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary widely based on substituent chemistry. Below is a comparative analysis:

Compound Substituents Key Structural Features Biological Activity Reference
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine 2-methoxybenzyl, 2-methylbenzyl Dual aromatic substitution with electron-donating groups (methoxy, methyl) AChE inhibition (µM range), α7 nicotinic receptor modulation, antibacterial activity
1-(4-Chlorobenzhydryl)piperazine derivatives 4-chlorobenzhydryl, benzoyl Bulky chlorobenzhydryl group with electron-withdrawing Cl Cytotoxicity against cancer cell lines (e.g., IC50 < 10 µM for liver cancer cells)
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-nitrobenzyl, piperidinylmethyl Nitro group (electron-withdrawing) enhances dopamine D2 receptor affinity High dopamine D2 receptor binding (nM affinity)
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503) 3,4-dimethoxyphenethyl, 3-phenylpropyl Extended alkyl chain with methoxy groups Sigma-1 receptor agonism (anti-depressant activity, clinical Phase III)
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-fluorobenzoyl, 4-nitrobenzyl Electron-withdrawing groups (fluoro, nitro) for altered pharmacokinetics Not explicitly stated; likely CNS-targeted due to nitro/fluoro motifs

Key Research Findings

Multi-Target Potential: The target compound’s dual aromatic substitution enables activity across cholinergic, antibacterial, and receptor systems, whereas analogues like SA4503 or fluorobenzoyl derivatives are more target-specific .

Substituent-Driven Selectivity :

  • Electron-donating groups (methoxy, methyl) favor AChE inhibition.
  • Bulky or electron-withdrawing groups (nitro, chloro) enhance cytotoxicity or receptor binding .

Clinical Relevance : Hybrid derivatives of the target compound (e.g., carbazole-linked hybrids) show promise in Alzheimer’s disease by combining AChE inhibition and anti-amyloidogenic activity .

Biological Activity

1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine is a compound belonging to the piperazine family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O, with a molecular weight of approximately 288.40 g/mol. The structure features a piperazine ring substituted with methoxy and methyl groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC18H24N2O
Molecular Weight288.40 g/mol
IUPAC NameThis compound

The biological activity of piperazine derivatives often involves their interaction with various neurotransmitter systems, including serotonin and dopamine receptors. The methoxy and methyl substituents on the piperazine ring can enhance binding affinity and selectivity for these receptors, potentially modulating mood and cognitive functions.

Key Mechanisms:

  • Serotonin Receptor Modulation: Piperazine compounds can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction: These compounds may also interact with dopamine receptors, which are critical in regulating reward pathways and motor control.

Anticancer Properties

Recent studies have indicated that piperazine derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study evaluating the cytotoxic effects of piperazine derivatives on MCF-7 breast cancer cells demonstrated significant reductions in cell viability at specific concentrations, suggesting potential as therapeutic agents in oncology .

Antimicrobial Activity

Piperazine derivatives have also been studied for their antimicrobial properties. The structural features of these compounds can enhance their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Research Findings:
In vitro tests revealed that certain piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Neurological Effects

The influence of this compound on neurological functions is another area of interest. Its ability to modulate neurotransmitter systems suggests potential applications in treating mood disorders and neurodegenerative diseases.

Example Study:
A study highlighted the efficacy of piperazine derivatives in enhancing cognitive functions in animal models by increasing serotonin levels in the brain .

Summary of Findings

The biological activities associated with this compound demonstrate its potential as a multifaceted therapeutic agent. The following table summarizes key findings from various studies:

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Gram-positive/negative bacteria
NeurologicalEnhances cognitive functions via serotonin modulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine?

  • Methodology :

  • Stepwise alkylation : Piperazine is sequentially alkylated using substituted benzyl halides. For example, 1-(2-methoxybenzyl)piperazine can be synthesized by reacting piperazine with 2-methoxybenzyl chloride in DMF with K₂CO₃ as a base . A second alkylation step introduces the 2-methylbenzyl group under similar conditions.
  • Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for optimal reactivity .
  • Monitoring : Reaction progress is tracked via TLC (e.g., hexane:ethyl acetate, 2:1), with purification by silica gel chromatography (ethyl acetate:hexane gradients) .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and spatial arrangement (e.g., δ 3.8 ppm for methoxy protons, δ 2.4 ppm for piperazine CH₂) .
  • HPLC/GC-MS : Quantifies purity (>95%) and detects residual solvents .
  • Melting point analysis : Consistent melting ranges (e.g., 94–95°C for analogous fluorobenzyl derivatives) verify crystallinity .
    • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 65.20% vs. 65.00% theoretical) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Key variables :

  • Temperature : Room temperature minimizes side reactions (e.g., over-alkylation) .
  • Base selection : Powdered K₂CO₃ in DMF improves nucleophilic displacement efficiency compared to weaker bases .
  • Stoichiometry : A 1.2:1 molar ratio of benzyl halide to piperazine intermediate reduces unreacted starting material .
    • Case study : Substituting propargyl bromide with 2-methylbenzyl bromide in ’s protocol increased yield from 60% to ~80% by reducing steric hindrance.

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • SAR strategies :

  • Electron-withdrawing groups : Fluorine or nitro groups at the benzyl position enhance receptor binding affinity (e.g., 4-fluorobenzyl derivatives show tyrosine kinase inhibition ).
  • Steric effects : Bulky 2-methylbenzyl groups may reduce metabolic degradation, improving pharmacokinetics .
    • In vitro assays :
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with target proteins like kinase domains .
  • Cellular assays : IC₅₀ values from MTT assays quantify cytotoxicity against cancer cell lines .

Q. How should researchers address conflicting biological activity data across studies?

  • Data reconciliation steps :

Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays to identify confounding metabolism .

Epistatic effects : Test combinatorial libraries to assess synergistic/antagonistic effects with co-administered drugs .

  • Example : Discrepancies in antiarrhythmic activity of analogous piperazines were resolved by controlling for pH-dependent solubility .

Methodological Tables

Table 1 : Representative Reaction Conditions for Piperazine Derivatives

StepReagents/ConditionsYield (%)Reference
Initial alkylation2-Methoxybenzyl chloride, K₂CO₃, DMF, RT, 6h75–80
Secondary alkylation2-Methylbenzyl bromide, DCM, DIEA, RT, 4h70–75
PurificationSilica gel (EtOAc:hexane, 1:8)

Table 2 : Key Characterization Data

TechniqueDiagnostic FeatureExample ValueReference
¹H NMR (CDCl₃)Integration of methoxy (OCH₃) protonsδ 3.80–3.85 (s, 3H)
Melting PointCrystallinity validation94–95°C
Elemental AnalysisCarbon content (%)65.20 (calc. 65.00)

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